
3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
Compounds related to "3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine" have been studied for their potential in pharmacological applications. For example, Ivachtchenko et al. (2010) described the synthesis of novel 4-substituted 2,7-dimethyl-3,4-dihydro-1H- and 2,7-dimethyl-cis-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indoles, highlighting the significance of structural modifications in enhancing pharmacological activities through the "magic bullet" concept, emphasizing the importance of the substituent nature and the degree of hydrogenation on the antagonist relationship towards histamine H1 and serotonin 5-HT6 receptors (Ivachtchenko, Frolov, Mitkin, Tkachenko, & Khvat, 2010).
Molecular Structure and Antioxidant Activity
The molecular structure and potential antioxidant activities of pyrrole derivatives have been a subject of study, indicating the relevance of structural analysis in understanding the chemical and biological properties of such compounds. Zaki et al. (2017) synthesized ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate and demonstrated its significant antioxidant activity compared to ascorbic acid, highlighting the therapeutic potential of pyrrole derivatives in drug development (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017).
Electropolymerization and Material Science Applications
In material science, the electropolymerization of pyrrole derivatives has been explored for improving the properties of polymer layers, suggesting applications in coatings and electronic materials. Schneider et al. (2017) investigated self-assembled monolayers of aromatic pyrrole derivatives for the electropolymerization and electrocopolymerization with pyrrole, aiming to enhance the surface properties and conductivity of poly(pyrrole) layers, indicating the versatility of pyrrole derivatives in material science applications (Schneider, Füser, Bolte, & Terfort, 2017).
Propriétés
IUPAC Name |
3,5-dibromo-2-(2,5-dimethylpyrrol-1-yl)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2N2/c1-7-4-5-8(2)16(7)12-11(14)9(3)10(13)6-15-12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBILJNDBLXFFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC=C(C(=C2Br)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






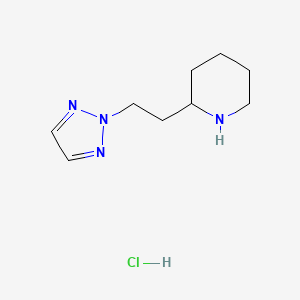
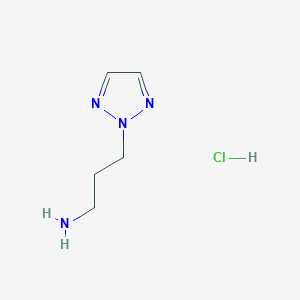
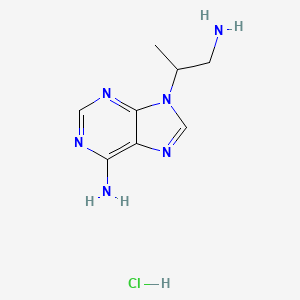
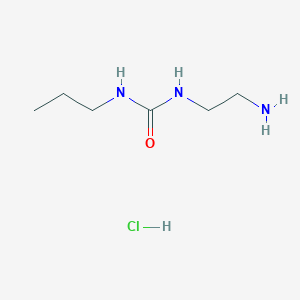

![2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile](/img/structure/B1449290.png)


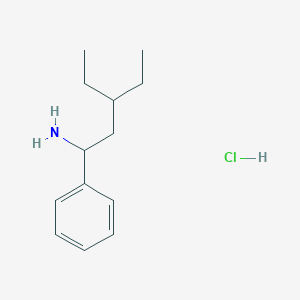
![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-3-yl)methanone hydrochloride](/img/structure/B1449296.png)
![(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-3-yl)methanone hydrochloride](/img/structure/B1449297.png)